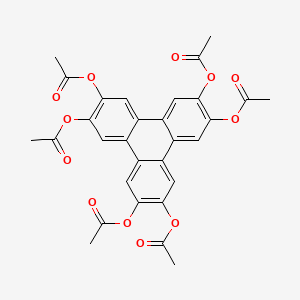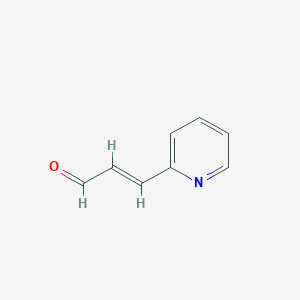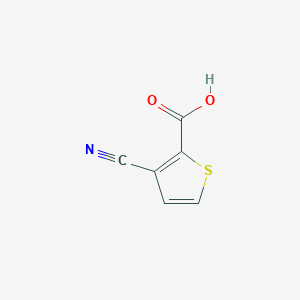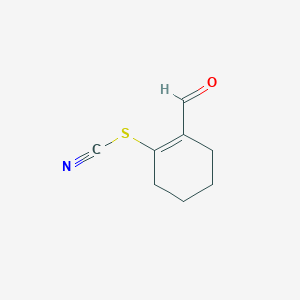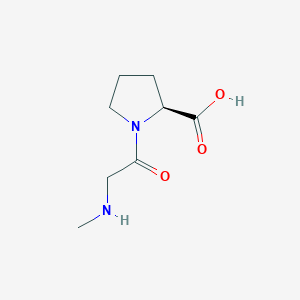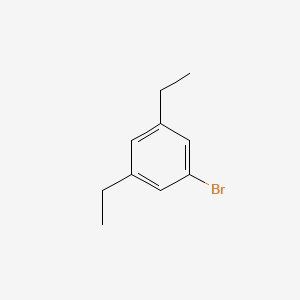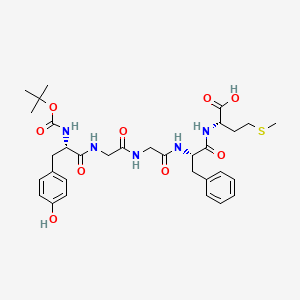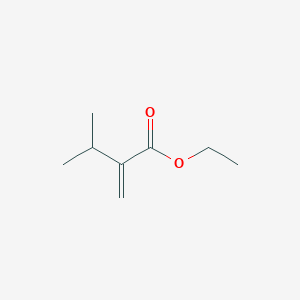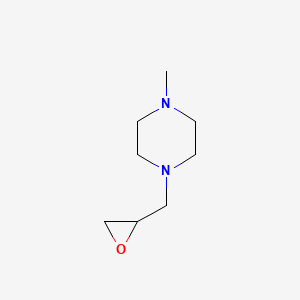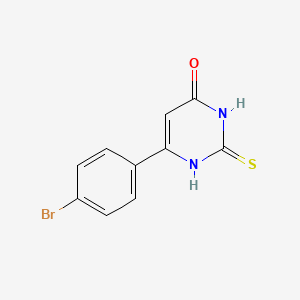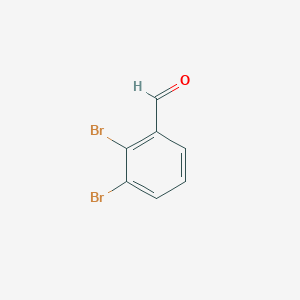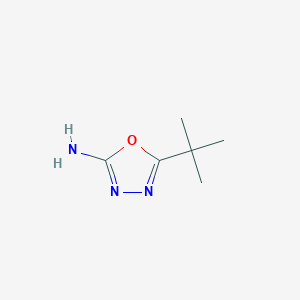
(3-Bromo-2-fluoropropyl)benzene
Vue d'ensemble
Description
(3-Bromo-2-fluoropropyl)benzene is a chemical compound that belongs to the family of alkyl-substituted aromatic compounds. It consists of a benzene ring with a bromine atom, a fluorine atom, and a propyl group attached to it. The molecular formula of this compound is C9H10BrF.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoropropyl)benzene typically involves the bromination and fluorination of propylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced to the benzene ring under controlled conditions . For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while fluorination can be carried out using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-fluoropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is the most common type of reaction for this compound, where the bromine or fluorine atom can be replaced by other substituents.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine or fluorine atoms can yield the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Fluorination: HF or F2
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Various substituted benzene derivatives
Oxidation: Benzoic acid derivatives
Reduction: Hydrocarbon derivatives
Applications De Recherche Scientifique
(3-Bromo-2-fluoropropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential use in pharmaceutical compounds due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoropropyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final substituted product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-2-chloropropyl)benzene
- (3-Bromo-2-iodopropyl)benzene
- (3-Fluoro-2-chloropropyl)benzene
Uniqueness
(3-Bromo-2-fluoropropyl)benzene is unique due to the presence of both bromine and fluorine atoms on the propyl group attached to the benzene ring. This combination of halogens imparts distinct chemical reactivity and properties compared to other similar compounds .
Propriétés
IUPAC Name |
(3-bromo-2-fluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGKDFLUIPDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543567 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105198-14-9 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


